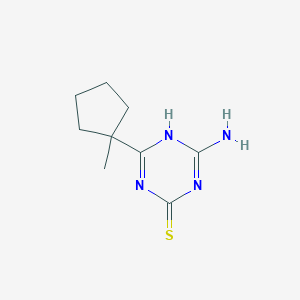

4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol

Description

Properties

Molecular Formula |

C9H14N4S |

|---|---|

Molecular Weight |

210.30 g/mol |

IUPAC Name |

2-amino-6-(1-methylcyclopentyl)-1H-1,3,5-triazine-4-thione |

InChI |

InChI=1S/C9H14N4S/c1-9(4-2-3-5-9)6-11-7(10)13-8(14)12-6/h2-5H2,1H3,(H3,10,11,12,13,14) |

InChI Key |

KQVJZAGDNWPLBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1)C2=NC(=S)N=C(N2)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Cyanuric Chloride

- Cyanuric chloride is a versatile starting material due to its three chlorine atoms at positions 2, 4, and 6, which can be selectively substituted under controlled temperature conditions.

The substitution sequence typically follows:

- First substitution at position 6 with a nucleophile such as 1-methylcyclopentylamine or its derivative.

- Second substitution at position 4 with ammonia or an amine to introduce the amino group.

- Third substitution at position 2 with a thiol nucleophile or via conversion to a thiol group.

Reaction conditions:

- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or methanol.

- Bases: Diisopropylethylamine (DIEA) or triethylamine (TEA) to neutralize HCl formed.

- Temperature control is critical for selective substitution; lower temperatures (~0°C to room temperature) favor substitution at position 6 first.

Example from literature:

- Reaction of cyanuric chloride with 1-methylcyclopentylamine in DCM with DIEA at room temperature for 12 hours yields the 6-substituted intermediate with high conversion.

- Subsequent substitution with ammonia introduces the 4-amino group.

- Final conversion of the 2-chloro group to thiol can be achieved by reaction with thiourea or sodium hydrosulfide under reflux.

Ester Intermediate Route and Biguanide Condensation

- Another approach involves preparing ester intermediates of 4-amino-6-substituted-1,3,5-triazines, which are then reacted with nucleophiles to introduce the thiol group.

- For example, esters of 4-amino-6-substituted triazines can be synthesized by reacting substituted biguanides with esters such as ethyl bromoacetate.

The ester intermediates are then treated with thiolating agents or hydrazine derivatives to convert to thiol or thiol-containing functionalities.

Reaction conditions:

- Reflux in methanol with sodium methoxide (NaOMe) as base.

- Reaction times vary from several hours to 45 hours depending on substrates.

Analytical confirmation:

- Final compounds are confirmed by IR, NMR (1H and 13C), high-resolution mass spectrometry (HRMS), elemental analysis, and sometimes X-ray crystallography.

Representative Synthetic Scheme for 4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol

| Step | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Cyanuric chloride + 1-methylcyclopentylamine, DIEA, DCM, RT, 12 h | 6-(1-methylcyclopentyl)-2,4-dichloro-1,3,5-triazine | Selective substitution at position 6 |

| 2 | Ammonia (NH3) or ammonium hydroxide, MeOH or aqueous solution, RT to reflux | 4-amino-6-(1-methylcyclopentyl)-2-chloro-1,3,5-triazine | Introduction of amino group at position 4 |

| 3 | Thiourea or NaSH, reflux in ethanol or methanol | This compound | Thiol substitution at position 2 |

| 4 | Purification by recrystallization or chromatography | Pure target compound | Confirmed by NMR, IR, HRMS |

Analytical Data and Confirmation

- Nuclear Magnetic Resonance (NMR): 1H NMR typically shows characteristic signals for the amino group (broad singlet), the methyl group on cyclopentyl ring (singlet), and the cyclopentyl protons (multiplets). 13C NMR confirms the triazine carbons and substituents.

- Infrared Spectroscopy (IR): Presence of N-H stretching (~3300 cm^-1), thiol S-H stretching (~2550-2600 cm^-1), and triazine ring vibrations.

- Mass Spectrometry (HRMS): Molecular ion peak consistent with the molecular formula.

- Elemental Analysis: Carbon, hydrogen, nitrogen content matching theoretical values.

- X-ray Crystallography: Used for structural confirmation in representative cases.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| SNAr on Cyanuric Chloride | Cyanuric chloride | 1-methylcyclopentylamine, NH3, thiourea/NaSH | DCM, MeOH, RT to reflux | Moderate to high | Straightforward, selective substitution | Requires careful temperature control |

| Ester Intermediate + Biguanide | Ester derivatives | Biguanide hydrochloride, NaOMe, MeOH | Reflux, 12-45 h | Moderate | Allows diverse substitution | Longer reaction times, side reactions possible |

| Thiocarbohydrazide Cyclization | Trimethylpyruvic acid amide derivatives | Thiocarbohydrazide | Reflux, mild conditions | Good | Efficient ring formation | Requires preparation of amide precursors |

Research Findings and Notes

- The substitution pattern on the triazine ring is highly dependent on reaction conditions, especially temperature and solvent.

- Use of bases like triethylamine or diisopropylethylamine is crucial to neutralize HCl and drive substitutions.

- The 1-methylcyclopentyl substituent can be introduced effectively via nucleophilic substitution with the corresponding amine.

- Thiol introduction is often achieved via thiourea or sodium hydrosulfide, converting chlorotriazine intermediates to thiol derivatives.

- Purification typically involves recrystallization from ethanol or methanol, sometimes chromatography.

- Analytical techniques confirm the structure and purity of the final product.

- Variations in synthetic routes allow tuning of yields and purity depending on available starting materials and desired scale.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted triazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of herbicides, pesticides, and polymer stabilizers.

Mechanism of Action

The mechanism of action of 4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. For example, its thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The biological and chemical properties of triazine derivatives are heavily influenced by substituents at positions 4 and 5. Below is a comparative analysis of key analogs:

Table 1: Comparison of Triazine Derivatives

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Steric Effects: The 1-methylcyclopentyl group in the target compound introduces significant steric hindrance compared to planar aromatic (e.g., indole, phenyl) or smaller aliphatic (e.g., tert-butylamino) substituents. This may enhance lipid solubility and bioavailability . Indole-substituted analogs (e.g., C₁₂H₁₃N₅S) are used in biochemical assays due to their affinity for protein targets, likely driven by π-π stacking interactions .

Methoxy or nitro groups (e.g., in 4-nitrophenyl derivatives) modulate electron density, affecting binding to enzymes or receptors .

Biological Activity: Herbicidal triazines like MT14 exhibit activity by inhibiting photosynthesis in plants, whereas indole- or halogen-substituted derivatives are explored for antimicrobial or anticancer applications .

Agrochemical Potential

Triazine herbicides such as MT14 and related compounds are well-documented for their role in inhibiting the photosystem II complex .

Biomedical Relevance

Indole-substituted triazines (e.g., C₁₂H₁₃N₅S) are marketed by Santa Cruz Biotechnology for use in signal transduction and apoptosis studies, highlighting their importance in drug discovery . Halogenated analogs (e.g., 3-chlorophenyl derivative) show promise in antimicrobial screens, with MIC values reported against Gram-positive bacteria .

Biological Activity

4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol is a derivative of the triazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a triazine core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

- Molecular Formula : C₈H₁₃N₅S

- Molecular Weight : 179.22 g/mol

- CAS Number : 24638-58-2

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties. The triazine scaffold is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that compounds with a triazine structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of triazines can induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Cell Proliferation : Compounds similar to this compound have demonstrated the ability to inhibit cell growth in carcinoma cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells .

- Induction of Apoptosis : Flow cytometry analyses have revealed that certain triazine derivatives promote apoptotic cell death rather than necrosis, which is crucial for developing effective anticancer therapies .

-

Mechanisms of Action :

- DNA Interaction : Triazine derivatives may intercalate into DNA or inhibit topoisomerases, leading to disruption in DNA replication and repair processes.

- Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in cancer metabolism and proliferation.

Case Studies

A notable study synthesized several triazine derivatives and evaluated their biological activities. Among these, a compound structurally related to this compound showed remarkable activity against melanoma cells with a GI50 value of . This highlights the potential of this compound in targeted cancer therapy.

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target Cell Line | IC50 (M) | Mechanism |

|---|---|---|---|---|

| This compound | Antiproliferative | A549 (Lung Cancer) | TBD | Apoptosis induction |

| Related Triazine Compound | Antiproliferative | MALME-3 M (Melanoma) | DNA intercalation | |

| Another Triazine Derivative | Anticancer | HeLa (Cervical Cancer) | TBD | Enzyme inhibition |

Additional Biological Activities

Beyond anticancer effects, triazine derivatives have been explored for other biological activities:

- Antimicrobial Properties : Some studies suggest that triazines possess antimicrobial activity against various bacteria and fungi.

- Antioxidant Activity : The presence of thiol groups in these compounds may confer antioxidant properties, potentially protecting cells from oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.